molecular formula C13H19N5O3S B2540126 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1797655-29-8

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2540126
CAS No.: 1797655-29-8
M. Wt: 325.39
InChI Key: ZOFIXADCVHYWIR-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound known for its unique chemical structure and diverse applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide generally involves multi-step organic synthesis:

  • Starting Material: : The synthesis typically begins with the preparation of intermediate compounds like 4-(dimethylamino)-6-methylpyrimidine and 3,5-dimethylisoxazole.

  • Coupling Reaction: : These intermediates are coupled through a series of steps, often involving the formation of a sulfonamide bond under controlled conditions.

  • Reaction Conditions: : The reaction conditions may include catalysts such as palladium, solvents like dichloromethane, and specific temperature and pH controls to ensure optimal yield and purity.

Industrial Production Methods: : Industrial-scale production might utilize high-throughput methods and automated synthesis processes to enhance efficiency and scalability. The methodologies would focus on optimizing yield while minimizing impurities, often employing large reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the functional groups present.

  • Reduction: : Reductive conditions might target the pyrimidine or isoxazole rings, resulting in modified derivatives.

  • Substitution: : Substitution reactions could occur at the dimethylamino or sulfonamide groups, allowing for structural diversification.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : Methanol, ethanol, or tetrahydrofuran (THF).

Major Products: : Products from these reactions vary based on the conditions and reagents used but typically include modified sulfonamides, oxidized pyrimidines, or reduced isoxazoles.

Scientific Research Applications

Chemistry: : The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology: : Research investigates its effects on biological systems, including enzyme interactions and cellular pathways.

Medicine: : Exploratory studies aim to leverage its structural features for drug design, targeting specific proteins or receptors.

Industry: : Applications in industrial processes could involve its use as a chemical intermediate or a reagent in complex synthesis procedures.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the dimethylamino group facilitates binding to active sites, while the sulfonamide group may interfere with enzyme function or disrupt protein-protein interactions.

Comparison with Similar Compounds

Comparison

  • Similar Compounds: : Compounds such as sulfonylureas, pyrimidine derivatives, and other isoxazoles.

  • Uniqueness: : This compound’s unique combination of functional groups and structural features allows for versatile reactivity and a broad range of applications.

List of Similar Compounds

  • Sulfonylureas

  • Pyrimidine analogs

  • Isoxazole derivatives

That’s an in-depth look at N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide. How else can I help today?

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-8-6-12(18(4)5)16-11(15-8)7-14-22(19,20)13-9(2)17-21-10(13)3/h6,14H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFIXADCVHYWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(ON=C2C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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